tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a cyclopenta[c]pyrrole core. It is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopenta[c]pyrrole derivative with a boronic acid pinacol ester in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into different functionalized derivatives.
Substitution: The dioxaborolane ring allows for substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various organic synthesis reactions.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and studies.
Medicine
In medicinal chemistry, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is explored for its potential therapeutic applications. It is used in the development of new drugs and therapeutic agents due to its ability to modulate biological pathways .
Industry
In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it valuable in the manufacturing of high-performance polymers and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
Uniqueness
What sets tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate apart from similar compounds is its unique cyclopenta[c]pyrrole core, which provides distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C18H30BNO4 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-10-12-8-14(9-13(12)11-20)19-23-17(4,5)18(6,7)24-19/h8,12-13H,9-11H2,1-7H3 |
InChI Key |
LMLHFGLXLPDQTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CN(CC3C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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